

tert-Butyl chloroacetate reactivity profile

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Compound of Interest

Compound Name: *tert-Butyl chloroacetate*

Cat. No.: B093202

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An In-depth Technical Guide to the Reactivity Profile of **tert-Butyl Chloroacetate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of **tert-butyl chloroacetate**, a versatile reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.^[1] This document outlines its core reactivity, including nucleophilic substitution and condensation reactions, supported by experimental data and detailed protocols.

Physicochemical Properties

tert-Butyl chloroacetate is a flammable, colorless to yellow liquid with a strong, fruity odor.^[2] ^[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **tert-Butyl Chloroacetate**

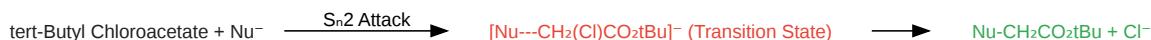
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ ClO ₂	[4]
Molecular Weight	150.60 g/mol	[5]
Boiling Point	48-49 °C at 11 mmHg	[5]
Density	1.053 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.423	[5]
Flash Point	46 °C (114.8 °F)	[3]
Solubility	<0.1 g/L in water (20 °C)	[2]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for **tert-butyl chloroacetate** is nucleophilic substitution at the α -carbon, which is activated by the adjacent carbonyl group and bears a good leaving group (chloride). This reactivity is central to its application as an alkylating agent.

General Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_n2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic α -carbon, leading to the displacement of the chloride ion.



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Figure 1: General S_n2 reaction pathway of **tert-butyl chloroacetate**.

Steric Hindrance

A key feature influencing the reactivity of **tert-butyl chloroacetate** is the steric bulk of the tert-butyl group. While not directly attached to the reaction center, its size can influence the approach of nucleophiles. In S_n2 reactions, increased steric hindrance at the reaction center or

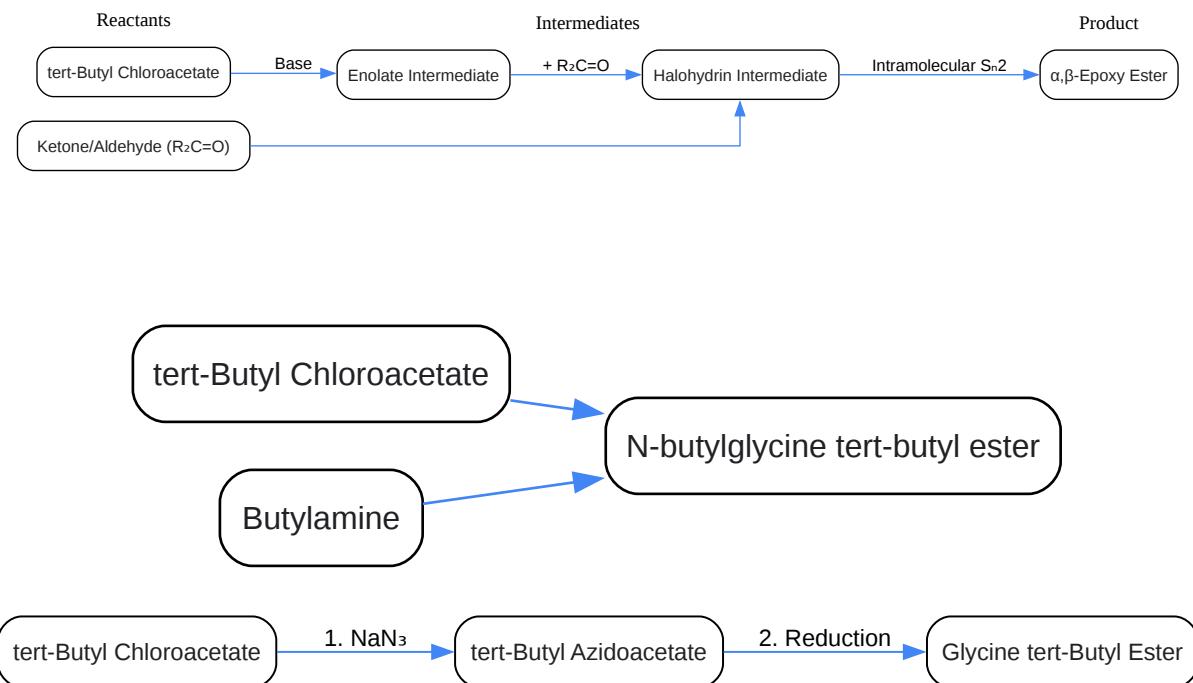
neighboring atoms generally leads to a decrease in reaction rate.[6][7] While specific quantitative kinetic data for the S_N2 reactions of **tert-butyl chloroacetate** are not readily available in the searched literature, it is a well-established principle that bulky groups can sterically hinder the backside attack required for this mechanism.[8][9]

Key Reactions and Applications

tert-Butyl chloroacetate is a precursor in a variety of important synthetic transformations.

Darzens Glycidic Ester Condensation

The Darzens reaction is a classic application of α -haloesters, involving the condensation with a ketone or aldehyde in the presence of a base to form an α,β -epoxy ester (glycidic ester).[10] These products are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.



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